1-Acetamidocyclopropanecarboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-Acetamidocyclopropanecarboxylic acid is a useful research compound. Its molecular formula is C6H9NO3 and its molecular weight is 143.142. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
1-Acetamidocyclopropanecarboxylic acid, also known as 1-acetylamino-1-cyclopropanecarboxylic acid, is a derivative of the amino acid lysine . It is the direct precursor of the plant hormone ethylene . The primary targets of this compound are ACC synthases (ACSs) and ACC oxidases (ACOs), which are key enzymes in the ethylene biosynthesis pathway .
Mode of Action
The interaction of this compound with its targets involves a series of biochemical reactions. It is synthesized from S-adenosyl-L-methionine (SAM) by ACC synthases (ACSs) and subsequently oxidized to ethylene by ACC oxidases (ACOs) . This compound can bind reversibly to the kringle domain of plasminogen and block the binding of plasminogen to fibrin, thereby reducing fibrinolysis .
Biochemical Pathways
This compound plays a crucial role in the ethylene biosynthesis pathway . This pathway starts with the conversion of the amino acid methionine to S-adenosyl
Biochemical Analysis
Biochemical Properties
1-Acetamidocyclopropanecarboxylic acid is involved in the biosynthesis of ethylene, a plant hormone that regulates many aspects of plant growth and development . The first committed and generally rate-limiting step in ethylene biosynthesis is the conversion of S-adenosyl-methionine to 1-aminocyclopropane-1-carboxylic acid (ACC) by ACC synthase (ACS) .
Cellular Effects
The effects of this compound on cells are primarily related to its role in the production of ethylene . Ethylene influences many aspects of plant growth and development, including germination, leaf and floral senescence and abscission, fruit ripening, and the response to abiotic and biotic stress .
Molecular Mechanism
The molecular mechanism of this compound involves its conversion into ethylene. This process is catalyzed by ACC oxidase (ACO), an enzyme that converts ACC into ethylene . This reaction is the final step in the ethylene biosynthesis pathway .
Metabolic Pathways
This compound is involved in the ethylene biosynthesis pathway . This pathway begins with the conversion of the amino acid methionine to S-adenosyl-methionine (AdoMet) by the enzyme AdoMet synthetase . The subsequent steps involve the conversion of AdoMet to ACC by ACC synthase (ACS), and finally, the conversion of ACC to ethylene by ACC oxidase (ACO) .
Subcellular Localization
Some studies suggest that ACC oxidase, the enzyme that converts ACC into ethylene, may be localized at the plasma membrane
Properties
IUPAC Name |
1-acetamidocyclopropane-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO3/c1-4(8)7-6(2-3-6)5(9)10/h2-3H2,1H3,(H,7,8)(H,9,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMSVVEDRQXFLLM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1(CC1)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.